(R)-Hexahydropyridazine-3-carboxylic acid

Natural product total synthesis Antitumor antibiotics Chiral building blocks

(R)-Hexahydropyridazine-3-carboxylic acid (CAS 24182-11-4), systematically named (3R)-diazinane-3-carboxylic acid and commonly referred to as (R)-piperazic acid or R-Piperazic acid, is a chiral non-proteinogenic cyclic hydrazino acid with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol. It belongs to the hexahydropyridazine class of heterocyclic amino acids, characterized by a saturated six-membered ring bearing two adjacent nitrogen atoms (N–N hydrazine motif) and a carboxylic acid substituent at the 3-position constituting the single chiral center.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 24182-11-4
Cat. No. B3254616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hexahydropyridazine-3-carboxylic acid
CAS24182-11-4
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CC(NNC1)C(=O)O
InChIInChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1
InChIKeyBZIBRGSBQKLEDC-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hexahydropyridazine-3-carboxylic Acid (CAS 24182-11-4): Chemical Identity, Class, and Procurement Baseline


(R)-Hexahydropyridazine-3-carboxylic acid (CAS 24182-11-4), systematically named (3R)-diazinane-3-carboxylic acid and commonly referred to as (R)-piperazic acid or R-Piperazic acid, is a chiral non-proteinogenic cyclic hydrazino acid with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol [1]. It belongs to the hexahydropyridazine class of heterocyclic amino acids, characterized by a saturated six-membered ring bearing two adjacent nitrogen atoms (N–N hydrazine motif) and a carboxylic acid substituent at the 3-position constituting the single chiral center [2]. As a building block, it is employed in the total synthesis of structurally complex cyclodepsipeptide natural products and as a conformational constraint element in peptidomimetic design [2]. The compound is commercially available from multiple specialty chemical suppliers, typically at purities of 95–98%, and is supplied as the free amino acid or as its trifluoroacetate salt.

Why (R)-Hexahydropyridazine-3-carboxylic Acid Cannot Be Substituted by Its (S)-Enantiomer or Racemate


The hexahydropyridazine-3-carboxylic acid scaffold contains a single stereogenic center at C3, giving rise to two enantiomers—(R)-piperazic acid (CAS 24182-11-4) and (S)-piperazic acid (CAS 64044-11-7)—as well as the racemate (CAS 32750-52-0). These three forms are not interchangeable for any stereochemistry-dependent application. The (R)-enantiomer is specifically incorporated into the antitumor cyclodepsipeptide antibiotic A83586C and the azinothricin family, whereas the (S)-enantiomer is the form embedded in the marketed ACE inhibitor Cilazapril [1]. Substituting the racemate or the incorrect enantiomer in a stereospecific total synthesis or medicinal chemistry program introduces an undesired diastereomer that can abolish target binding, complicate purification, and invalidate structure–activity relationship conclusions [2]. The conformational rigidity conferred by the cyclic hydrazine ring further amplifies stereochemical sensitivity, as the relative and absolute configuration dictate the secondary structure (e.g., β-turn propensity) of peptides incorporating this residue [3].

Quantitative Differentiation Evidence for (R)-Hexahydropyridazine-3-carboxylic Acid vs. Comparators


Enantiomer-Specific Natural Product Incorporation: (R)-Piperazic Acid in Antitumor Antibiotic A83586C vs. (S)-Piperazic Acid in Cilazapril

The two enantiomers of piperazic acid are embedded in pharmacologically distinct natural products and drugs, creating an absolute requirement for the correct enantiomer. (R)-Piperazic acid is the key residue in the antitumor cyclodepsipeptide antibiotic A83586C, isolated from Streptomyces karnatakensis, which displays potent activity against Gram-positive bacteria with MIC values of 0.008–0.06 μg/mL against Staphylococcus aureus and Streptococcus spp. [1]. In contrast, the (S)-enantiomer is the stereoisomer present in the marketed angiotensin-converting enzyme (ACE) inhibitor Cilazapril [2]. The azinothricin family of antitumor antibiotics likewise contains the (R)-piperazic acid moiety [3]. Procuring the wrong enantiomer would render the synthetic target biologically inactive or, in the case of drug development, would constitute a different molecular entity from a regulatory standpoint.

Natural product total synthesis Antitumor antibiotics Chiral building blocks

Proline-Catalyzed Asymmetric Synthesis: Head-to-Head Yield and Enantiomeric Excess for (R)- vs. (S)-Piperazic Acid

Henmi et al. (2004) reported a proline-catalyzed asymmetric α-hydrazination method that produces both (R)- and (S)-piperazic acids in six steps with identical overall yields. Using (S)-proline as catalyst, the key α-hydrazination step of 5-bromopentanal with dibenzyl azodicarboxylate proceeded in 92% yield and >99% enantiomeric excess (ee) at 0 °C [1]. The full six-step sequence delivered (R)-piperazic acid trifluoroacetate in 80% overall yield, with >99% ee as confirmed by chiral HPLC (CHIRALCEL OD-H) [1]. At the 55.6 mmol scale (16.1 g of azodicarboxylate), the reaction maintained >99% ee with comparable efficiency, demonstrating scalability [1]. The (S)-enantiomer was obtained in identical overall yield (80%) when (R)-proline was employed as catalyst [1]. An alternative lipase TL-mediated kinetic resolution route yielded (R)-piperazic acid derivative with >98% ee and [α]D = +34.3 .

Asymmetric synthesis Organocatalysis Process chemistry

Peptide Deformylase (PDF) Inhibition: Piperazic Acid-Containing Inhibitor Sch 382583 Displays Ki = 60 nM

The natural product Sch 382583, a piperazic acid-containing pseudopeptide isolated from Streptomyces sp., is the most potent carboxylic acid inhibitor of peptide deformylase (PDF) reported, with a Ki of 60 nM [1]. Crystal structure analysis (PDB ID: 6OW7, 1.45 Å resolution) of a synthetic piperazic acid-containing PDF inhibitor bound to Streptococcus pneumoniae PDF revealed that the piperazic acid residue optimizes a key hydrogen-bonding contact with the PDF protein that directly accounts for the increased enzymatic potency relative to non-piperazic acid analogs [2]. The piperazic acid moiety establishes a contact not achievable with standard proteinogenic amino acids due to the unique N–N hydrazine geometry [2]. Lead optimization of the P3′ region yielded compounds with potent activity against three target organisms (Haemophilus influenzae, Streptococcus pneumoniae, and Staphylococcus aureus), and one molecule demonstrated in vivo efficacy in a rat respiratory tract infection model [2]. While Sch 382583 contains the natural (S)-piperazic acid stereochemistry, the (R)-enantiomer serves as a critical tool compound for synthesizing diastereomeric analogs to probe the stereochemical requirements of PDF binding [3].

Antibacterial drug discovery Peptide deformylase Structure-based drug design

GABA Uptake Inhibition: Piperazic Acid Compared with Nipecotic Acid as Pharmacological Tool Compounds

Piperazic acid was identified as an inhibitor of GABA uptake in rat brain slices by Johnston et al. (1977), placing it among a class of GABA uptake blockers that includes nipecotic acid [1]. In DBA/2 mouse seizure models, intracerebroventricular (icv) administration of piperazic acid at 4 μmoles was compared with (±)-nipecotic acid at 1–3.2 μmoles and (+)-ethyl nipecotate at 0.4–0.8 μmoles, with all compounds demonstrating anticonvulsant activity following icv administration [2]. It must be noted that the original 1977 Johnston study did not specify which enantiomer of piperazic acid was evaluated; the data likely reflect racemic or enantiomerically undefined material, precluding a direct assignment of GABA uptake inhibitory activity exclusively to the (R)-enantiomer [1]. The MeSH record for piperazic acid explicitly distinguishes between the (R)-isomer (CAS 24182-11-4) and (S)-isomer (CAS 64044-11-7), indicating that enantiomer-specific pharmacological profiling remains an area where further data are needed [3].

Neuroscience GABA transporter pharmacology Anticonvulsant research

Conformational Rigidity: Piperazic Acid as a Proline Mimetic for Peptide Turn Engineering

N-Acyl derivatives of piperazic acids display an unusual degree of conformational rigidity compared to standard cyclic amino acids such as proline. In dipeptide model systems, α-N-coupling of a piperazic acid of a given configuration (D or L) with an α-aminoacyl unit of opposite configuration produces a 'heterochiral' dipeptide that exists in a conformation conducive to the formation of a peptide β-turn [1]. The six-membered hydrazine ring restricts the backbone φ and ψ dihedral angles more severely than the five-membered pyrrolidine ring of proline, providing a distinct conformational constraint profile that cannot be replicated by proline, pipecolic acid, or other commercially available cyclic amino acids [2]. The N1-Cbz-mono-protected (R)-piperazic acid building block has been specifically developed as a reliable, high-optical-purity synthon for solid-phase peptide synthesis, enabling the systematic incorporation of this conformational constraint into peptide chains [3].

Peptidomimetics Conformational analysis β-Turn inducers

Validated Application Scenarios for (R)-Hexahydropyridazine-3-carboxylic Acid Based on Quantitative Evidence


Total Synthesis of Azinothricin-Family Antitumor Antibiotics (A83586C and Congeners)

The (R)-piperazic acid residue is a mandatory chiral building block for the total synthesis of A83586C and related azinothricin antitumor cyclodepsipeptides, which exhibit potent Gram-positive antibacterial activity (MIC 0.008–0.06 μg/mL against S. aureus) [1]. The (3R)-stereochemistry is embedded in the natural product; use of the (S)-enantiomer would produce a diastereomeric product with undefined biological activity. The proline-catalyzed asymmetric synthesis route provides authenticated (R)-piperazic acid in >99% ee at multi-gram scale, meeting the stereochemical fidelity requirements for complex fragment coupling in natural product total synthesis [2].

Peptide Deformylase (PDF) Inhibitor Lead Optimization and Stereochemical SAR

Crystal structure evidence (PDB 6OW7, 1.45 Å) demonstrates that the piperazic acid residue makes a key optimized contact with the PDF protein that accounts for enhanced enzymatic potency [1]. The (R)-enantiomer serves as the essential partner enantiomer for synthesizing diastereomeric pairs to probe the stereochemical determinants of PDF binding. Given Sch 382583 (Ki = 60 nM) contains the natural (S)-piperazic acid, the (R)-enantiomer is required to generate the corresponding (R)-epimer for comparative structure–activity relationship studies [2].

Peptidomimetic Design Leveraging Piperazic Acid Conformational Rigidity for β-Turn Induction

(R)-Piperazic acid, when incorporated as an N-acyl derivative into peptide chains, imposes a conformational constraint distinct from proline and pipecolic acid due to the six-membered N–N hydrazine ring geometry [1]. The mono-N1-Cbz-protected building block has been specifically validated for solid-phase peptide synthesis (SPPS) and enables systematic exploration of piperazic acid-mediated β-turn induction in biologically relevant peptide sequences [2]. This application is supported by conformational analysis studies demonstrating that heterochiral dipeptides containing piperazic acid adopt turn conformations not accessible with standard cyclic amino acids [1].

GABA Transporter Pharmacology Probe Development

The established GABA uptake inhibitory activity of piperazic acid (4 μmoles icv in DBA/2 mouse seizure models) [1] provides a starting point for developing enantiomerically pure (R)-piperazic acid derivatives as neuroscience tool compounds. The availability of the (R)-enantiomer in high enantiopurity (>99% ee) [2] enables, for the first time, the rigorous enantiomer-specific pharmacological profiling that was absent from the original 1977 Johnston study, which used material of unspecified stereochemistry [1].

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